![molecular formula C18H17N3O3S2 B2791724 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide CAS No. 946202-67-1](/img/structure/B2791724.png)
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, also known as MPT0B390, is a novel small molecule that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Mécanisme D'action
The mechanism of action of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide also inhibits the STAT3 pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide is its potent antitumor activity against a variety of cancer cell lines. This compound has also been shown to have a favorable toxicity profile in preclinical studies. However, one of the limitations of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide. One area of research could be the development of more soluble analogs of this compound that could be more easily administered in vivo. Another area of research could be the evaluation of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the potential use of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide in the treatment of other diseases, such as inflammatory disorders, could also be explored.
Méthodes De Synthèse
The synthesis of 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiazole to form 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. This intermediate is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide.
Applications De Recherche Scientifique
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-13-3-9-16(10-4-13)26(23,24)21(2)15-7-5-14(6-8-15)17(22)20-18-19-11-12-25-18/h3-12H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFFFGFYWIEMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)



![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2791647.png)
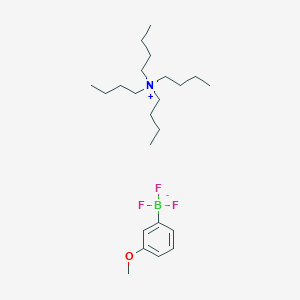
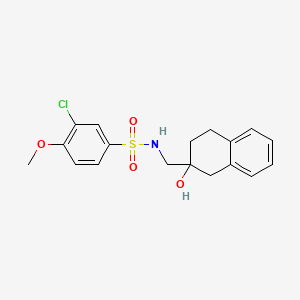
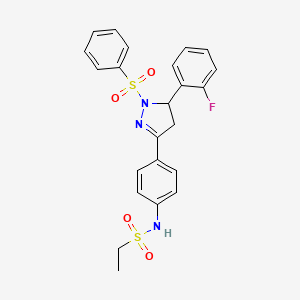
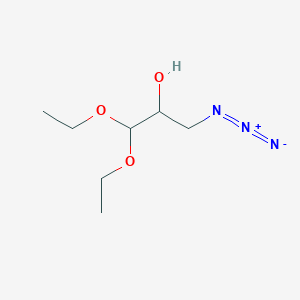
![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)
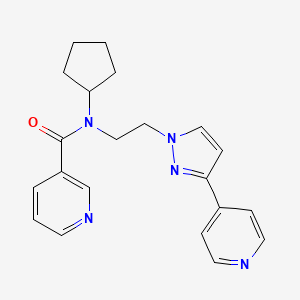
![(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2791663.png)
![3-[3-Aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)